1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[4,3-d]pyrimidine core with various substituents, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethyl, methoxybenzyl, methyl, and phenethyl groups. Common synthetic routes may involve:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of Substituents: The ethyl, methoxybenzyl, methyl, and phenethyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides and thiols under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its potential interactions with biological targets.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological molecules.
Industrial Applications: Its potential antimicrobial and anticancer properties may lead to applications in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies are required to fully elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thieno[2,3-d]pyrimidine Derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Imidazopyridine Derivatives: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness
The uniqueness of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific combination of substituents, which may confer distinct biological activities and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-28-22-21(17(2)26-28)25-24(31-16-19-11-8-12-20(15-19)30-3)27(23(22)29)14-13-18-9-6-5-7-10-18/h5-12,15H,4,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNOWURUGQODKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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